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Compound of Interest

Compound Name:
1-Hydroxymethyl-4-

oxoadamantane

Cat. No.: B3081718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of

oxoadamantane compounds. Drawing from existing research on adamantane derivatives, this

document outlines key molecular targets, summarizes available quantitative data, details

relevant experimental protocols, and visualizes associated signaling pathways and workflows.

The unique rigid, lipophilic cage structure of the adamantane scaffold, modified with a carbonyl

group in oxoadamantanes, makes these compounds intriguing candidates for drug discovery.

Core Biological Targets
The primary biological targets identified for adamantane derivatives, and by extension, highly

probable targets for oxoadamantane compounds, are viral ion channels and neuronal

receptors. Additionally, emerging research points towards potential applications in oncology

and infectious diseases.

Viral Protein Targets: Influenza A M2 Proton Channel
The M2 protein of the influenza A virus is a well-established target for adamantane-based

drugs.[1] It forms a homotetrameric proton channel essential for viral replication. By blocking

this channel, these compounds inhibit the acidification of the viral core, a crucial step for the

release of the viral genome into the host cell.[2][3] While many influenza A strains have
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developed resistance to aminoadamantanes, the M2 channel remains a key target for novel

adamantane derivatives.[4]

Neuronal Receptors: NMDA Receptor
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical

role in synaptic plasticity and memory function. However, their overactivation can lead to

excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.

[5][6] Adamantane derivatives, such as memantine, act as uncompetitive antagonists of the

NMDA receptor, preferentially blocking the channel when it is excessively open.[6] This

mechanism of action allows for the modulation of pathological receptor activity while preserving

normal physiological function.

Potential Anticancer Targets
Several adamantane derivatives have demonstrated anticancer activity, suggesting a range of

potential molecular targets within cancer cells.[7][8] While the precise mechanisms for

oxoadamantane compounds are still under investigation, plausible targets include key signaling

proteins involved in cell survival and proliferation, such as those in the PI3K/Akt pathway.[9]

Some adamantane-containing compounds have also been shown to inhibit enzymes like

tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair and can contribute

to cancer cell resistance to chemotherapy.[10]

Antimicrobial Targets
The lipophilic nature of the adamantane cage allows for effective interaction with microbial cell

membranes. Adamantane derivatives have shown activity against various bacterial and fungal

strains.[7][11] The exact molecular targets are likely diverse and may involve disruption of

membrane integrity or inhibition of essential enzymes.

Quantitative Data for Adamantane Derivatives
Due to a scarcity of publicly available data specifically for oxoadamantane compounds, this

section presents quantitative data for closely related aminoadamantane analogues to provide a

comparative baseline for researchers.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
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Compound Virus Strain Assay
Activity
Metric

Value Reference

Amantadine
Influenza A

(H2N2)

Cytopathicity

Inhibition
EC50 ~5 µg/mL [2]

Rimantadine
Influenza A

(H2N2)

Cytopathicity

Inhibition
EC50 ~1 µg/mL [2]

Compound

6d

Influenza A

(H1N1)

Cytopathicity

Inhibition
EC50 0.16 µg/mL [2]

Compound

16b
Influenza A

Cytopathicity

Inhibition
EC50 <0.04 µg/mL [3]

Table 2: NMDA Receptor Antagonism by Adamantane Derivatives

Compound Preparation Activity Metric Value (µM) Reference

Memantine
Cultured

Neurons
IC50 2.2 [12]

Amantadine
Hippocampal

Neurons
IC50 18.6 [12]

Hemantane T-cells -
Low-affinity

antagonist
[12]

Table 3: Anticancer and Antimicrobial Activity of Adamantane Derivatives
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Compound
Cell
Line/Organism

Activity Metric Value (µM) Reference

Adamantane-

isothiourea

derivative 2

PC-3 (Prostate

Cancer)
IC50 < 25 [8]

Adamantane-

isothiourea

derivative 2

HepG-2 (Liver

Cancer)
IC50 < 25 [8]

Adamantane-

isothiourea

derivative 2

MCF-7 (Breast

Cancer)
IC50 < 25 [8]

Thiosemicarbazo

ne 2d

Enterococcus

faecalis
IC50 4.89 [11]

Thiosemicarbazo

ne 3g
Candida albicans IC50 6.78 [11]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

interaction of compounds with the identified biological targets.

Whole-Cell Patch-Clamp Electrophysiology for NMDA
Receptor Currents
This protocol is used to measure the effect of test compounds on NMDA receptor ion channel

function in neurons.

I. Cell Preparation:

Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line

expressing NMDA receptors on glass coverslips.

Transfer a coverslip to the recording chamber on the microscope stage.
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Continuously perfuse the chamber with an external bath solution.

II. Solutions:

External Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10

HEPES, 100 µM glycine, and 10 µM EDTA. Adjust pH to 7.2.

Internal (Pipette) Solution: Typically contains (in mM): 130 CsCl, 10 BAPTA, and 10 HEPES.

Adjust pH to 7.2.

III. Recording Procedure:

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 4-6 MΩ

when filled with the internal solution.

Approach a target cell with the pipette while applying slight positive pressure.

Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

Rupture the cell membrane patch under the pipette tip with gentle suction to achieve the

whole-cell configuration.

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current

through the NMDA receptors.

After establishing a stable baseline response, co-apply the oxoadamantane test compound

with the agonists at various concentrations.

Record the changes in the amplitude of the NMDA-evoked currents to determine the

inhibitory effect of the compound.

IV. Data Analysis:

Measure the peak amplitude of the inward current in the absence and presence of the test

compound.
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Plot the percentage of inhibition against the logarithm of the compound concentration.

Fit the data to a dose-response curve to calculate the IC50 value.

Radioligand Binding Assay for M2 Proton Channel
This assay measures the ability of a test compound to compete with a radiolabeled ligand for

binding to the M2 proton channel.

I. Membrane Preparation:

Express the M2 protein in a suitable cell line (e.g., HEK293 cells).

Harvest the cells and homogenize them in a cold lysis buffer.

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet and resuspend it in a binding buffer.

Determine the protein concentration of the membrane preparation.

II. Binding Assay:

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable

radioligand (e.g., [3H]-amantadine), and varying concentrations of the unlabeled

oxoadamantane test compound.

To determine non-specific binding, include wells with the membrane preparation, radioligand,

and a high concentration of an unlabeled known M2 blocker.

Incubate the plate to allow the binding to reach equilibrium.

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free

radioligand.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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III. Data Analysis:

Calculate the specific binding at each concentration of the test compound by subtracting the

non-specific binding from the total binding.

Plot the specific binding as a percentage of the maximum specific binding against the

logarithm of the test compound concentration.

Fit the data to a competition binding curve to determine the IC50 value of the test compound.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows
Experimental Workflow for Target Identification and
Validation
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Caption: A generalized workflow for the identification and validation of biological targets for

novel compounds.
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Caption: Oxoadamantane compounds may block the NMDA receptor ion channel, preventing

excessive Ca2+ influx.

Inhibition of Influenza A M2 Proton Channel
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Caption: Oxoadamantane compounds are hypothesized to block the M2 proton channel,

inhibiting viral uncoating.

Potential Involvement in the PI3K/Akt Signaling Pathway
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Caption: A potential mechanism for the anticancer activity of oxoadamantanes could involve the

inhibition of the PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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